molecular formula C20H26N2O2 B5559469 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE

1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE

Cat. No.: B5559469
M. Wt: 326.4 g/mol
InChI Key: SANNZRCUYSBKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl, diethylamino, and phenyl groups

Preparation Methods

The synthesis of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Substitution Reactions: The introduction of the acetyl, diethylamino, and phenyl groups is achieved through various substitution reactions. For instance, acetylation can be performed using acetic anhydride in the presence of a catalyst.

    Industrial Production: Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups, altering the compound’s properties. Common reagents include alkyl halides and strong bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.

    Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{4-ACETYL-1-[4-(DIETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-acetyl-1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-7-21(8-2)17-9-11-18(12-10-17)22-13(3)19(15(5)23)20(14(22)4)16(6)24/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANNZRCUYSBKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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